N-[4-(benzyloxy)phenyl]-3-chloropropanamide
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Overview
Description
“N-[4-(benzyloxy)phenyl]-3-chloropropanamide” is a chemical compound with the molecular formula C16H16ClNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an oxygen atom (benzyloxy), which is further connected to an amide group (propanamide) with a chlorine atom .Scientific Research Applications
Mitosis Inhibition in Plant Cells
- Research Insight: N-(1,1-dimethylpropynyl)-3-chlorobenzamide, a compound structurally related to N-[4-(benzyloxy)phenyl]-3-chloropropanamide, is a powerful inhibitor of mitosis in plant cells, as evidenced by its effects on seedlings of multiple species (Merlin et al., 1987).
Androgen Receptor Modulation for Hormonal Contraception
- Research Insight: Compounds like S-23, which have a similar structural framework to this compound, have been studied for their potential as selective androgen receptor modulators, which could be used for hormonal male contraception (Jones et al., 2009).
Anti-Estrogenic Properties
- Research Insight: Certain benzamide derivatives, including those with benzyloxy substituents, have been explored for their potential as antiestrogens, which could have implications in breast cancer treatment (Day et al., 1991).
Potential Antitubercular Activity
- Research Insight: Derivatives of this compound have been synthesized and evaluated for their potential as antitubercular agents, showing promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Anticonvulsant Properties
- Research Insight: Isomers of N-Benzyl-3-[(chlorophenyl)amino] propanamide, a compound related to this compound, have shown effectiveness in seizure test models, suggesting potential as anticonvulsant agents (Idris et al., 2011).
Future Directions
While specific future directions for “N-[4-(benzyloxy)phenyl]-3-chloropropanamide” are not mentioned, related compounds have shown potential in medical research, particularly as antagonists for the human androgen receptor . This suggests potential future research directions in therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-(4-phenylmethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSISFBZXUROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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